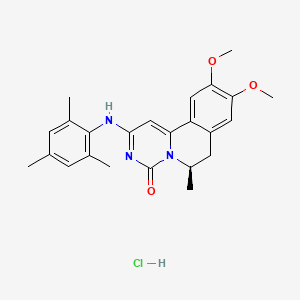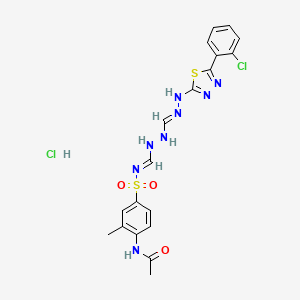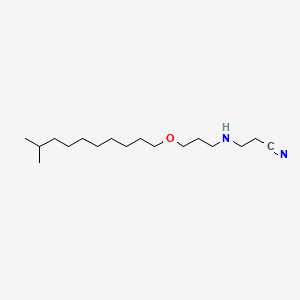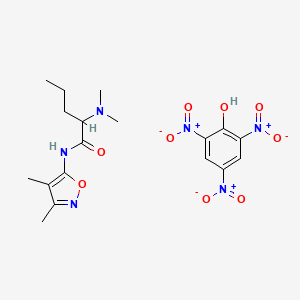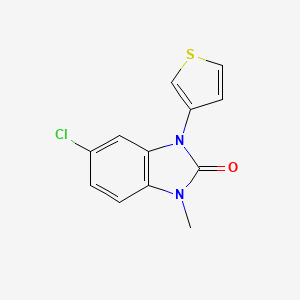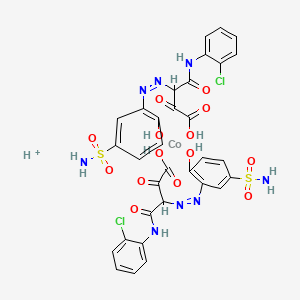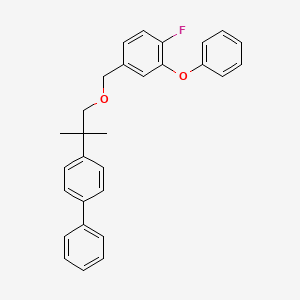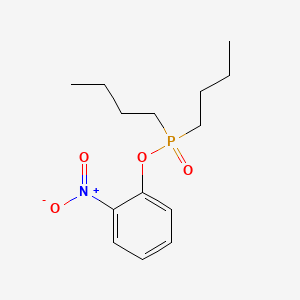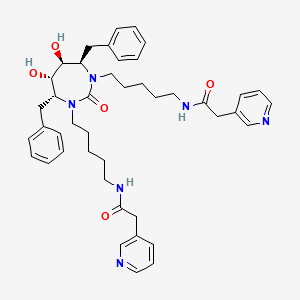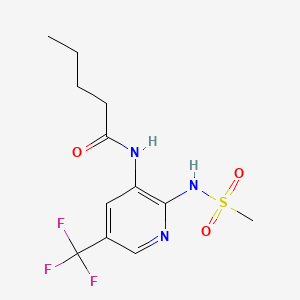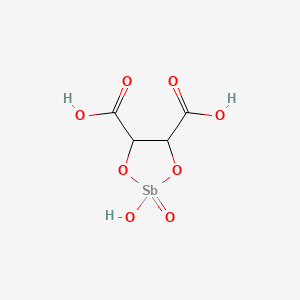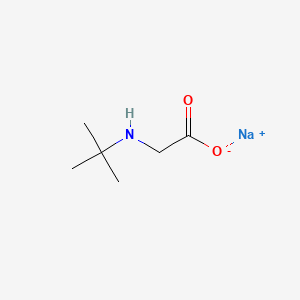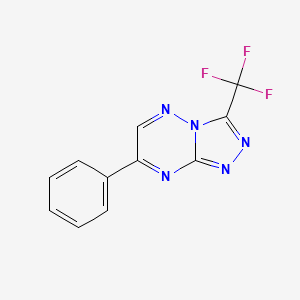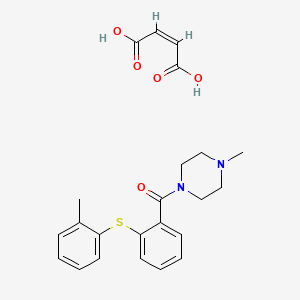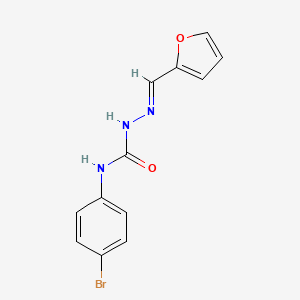
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(p-bromophenyl)semicarbazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
科学的研究の応用
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone has several scientific research applications:
作用機序
The mechanism of action of 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
類似化合物との比較
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone can be compared with other similar compounds such as:
2-Furaldehyde semicarbazone: This compound lacks the bromophenyl group and has different chemical and biological properties.
4-Phenyl semicarbazone: This compound has a phenyl group instead of a bromophenyl group, leading to variations in its reactivity and applications.
5-Nitro-2-furaldehyde semicarbazone: This compound contains a nitro group, which significantly alters its chemical behavior and biological activity.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
特性
CAS番号 |
119034-19-4 |
|---|---|
分子式 |
C12H10BrN3O2 |
分子量 |
308.13 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-[(E)-furan-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H10BrN3O2/c13-9-3-5-10(6-4-9)15-12(17)16-14-8-11-2-1-7-18-11/h1-8H,(H2,15,16,17)/b14-8+ |
InChIキー |
UAIJGAUYEJXSGX-RIYZIHGNSA-N |
異性体SMILES |
C1=COC(=C1)/C=N/NC(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
C1=COC(=C1)C=NNC(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


